1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
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Overview
Description
1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as pyrimidin-4-yloxy and pyrrolidin-1-yl derivatives, which are then coupled with thiophen-3-yl ethanone under specific reaction conditions. Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone can be compared with other compounds that have similar structural features, such as:
Pyrimidine derivatives: These compounds share the pyrimidine moiety and may have similar biological activities.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and may exhibit comparable chemical reactivity.
Thiophene derivatives: These compounds include the thiophene ring and may have analogous applications in materials science. The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(7-11-3-6-20-9-11)17-5-2-12(8-17)19-13-1-4-15-10-16-13/h1,3-4,6,9-10,12H,2,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJSYZVTCNCDRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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